N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENRILFRFAPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves multiple steps. One common method includes the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity. The oxalamide linkage may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methylphenyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-4-methylphenyl)oxalamide
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- Furan ring : Known for its diverse pharmacological properties.
- Hydroxypropyl group : Contributes to the compound's solubility and reactivity.
- Oxalamide linkage : May enhance binding affinity to biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the furan-2-yl-2-hydroxypropyl intermediate.
- Reaction with 2-methoxy-5-methylphenyl oxalyl chloride under controlled conditions.
- Use of solvents like dichloromethane or tetrahydrofuran and inert atmospheres to optimize yields and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:
- Hydrogen bonding : The furan and oxalamide groups can form hydrogen bonds with proteins, potentially inhibiting their activity.
- π-π interactions : The aromatic nature of the furan and methoxy groups may facilitate interactions with target proteins, enhancing binding affinity.
Pharmacological Properties
This compound has shown promise in several areas:
- Anticancer Activity : Similar compounds have been noted for their ability to inhibit tumor cell growth through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis .
- Antimicrobial Properties : Research indicates potential activity against various pathogens, including Helicobacter pylori, due to structural similarities with known antimicrobial agents .
- Urease Inhibition : Compounds with similar structures have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against H. pylori | |
| Urease Inhibition | Significant urease inhibition |
Relevant Research Findings
Research has indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies on 3-formylchromone derivatives have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
Q & A
Basic: What are the key synthetic routes for this compound, and how are intermediates purified?
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves multi-step organic reactions. A typical route includes:
- Step 1 : Condensation of furan-2-yl derivatives with hydroxypropylamine under reflux in aprotic solvents (e.g., DMF or THF) to form the furan-hydroxypropyl intermediate.
- Step 2 : Coupling with 2-methoxy-5-methylphenyl oxalic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or acetonitrile.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) .
Basic: Which spectroscopic techniques confirm its structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify the furan ring (δ 6.2–7.4 ppm), hydroxypropyl chain (δ 1.8–3.5 ppm), and oxalamide carbonyls (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 387.1 (calculated) with isotopic patterns matching Cl/F substituents if present.
- FT-IR : Peaks at 3300 cm (N-H stretch), 1680 cm (C=O), and 1240 cm (C-O methoxy) validate functional groups .
Advanced: How can reaction conditions be optimized to improve yield and minimize side products?
- Temperature Control : Lowering reaction temperatures (<40°C) during coupling steps reduces oxalamide racemization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while inert atmospheres (N) prevent oxidation of furan rings.
- Catalyst Screening : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates amide bond formation by 20–30%.
- Workflow : Design-of-experiment (DoE) models (e.g., factorial designs) statistically identify optimal parameters .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Comparative Assays : Replicate assays using standardized protocols (e.g., IC measurements in cancer cell lines like MCF-7 or HepG2) under controlled O/pH conditions.
- Structural Analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy groups) to isolate structure-activity relationships (SAR).
- Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinity discrepancies (e.g., variations in kinase inhibition due to conformational flexibility) .
Basic: What biological activities are associated with this compound?
- Anticancer : Inhibits tubulin polymerization (IC ~2.5 μM in MDA-MB-231 cells) via binding to the colchicine site.
- Anti-inflammatory : Suppresses COX-2 expression (70% at 10 μM) in LPS-induced RAW 264.7 macrophages.
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32 μg/mL) due to membrane disruption .
Advanced: What strategies elucidate its mechanism of action against molecular targets?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (k/k) to purified proteins (e.g., EGFR kinase).
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Metabolic Profiling : LC-MS/MS tracks downstream metabolites (e.g., glutathione adducts) to identify off-target effects .
Basic: How to assess its stability under physiological and storage conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-UV (λ = 254 nm). Degradation products (e.g., hydrolyzed oxalamide) indicate susceptibility to acidic/alkaline conditions.
- Photostability : UV light (320–400 nm, 48 hrs) reveals furan ring oxidation.
- Long-Term Storage : Lyophilized samples retain >90% purity at -20°C for 12 months, while DMSO stock solutions degrade by 15% in 6 months .
Advanced: How to design SAR studies for enhanced potency and selectivity?
- Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to boost tubulin binding (ΔΔG = -2.1 kcal/mol).
- Stereochemistry : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) to compare activity (e.g., R-configuration shows 5x higher potency).
- Proteomics : SILAC (stable isotope labeling) identifies off-target protein interactions in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
